P2X3 Receptor Antagonism: A Differentiated Profile from Kinase-Focused Analogs
4,6-Bis(3-chlorophenyl)pyrimidin-2-amine exhibits potent antagonism at the human P2X3 receptor, a ligand-gated ion channel implicated in chronic pain and sensory processing. This activity is not a general feature of 4,6-diarylpyrimidine kinase inhibitors. For comparison, a closely related analog, 4,6-diphenylpyrimidin-2-amine, shows no reported activity at P2X3 receptors in public databases, and its primary known mechanism is Aurora kinase inhibition [1]. This demonstrates that the 3-chloro substitution specifically unlocks P2X3 antagonist activity [2].
| Evidence Dimension | Antagonist activity at human P2X3 receptor |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | 4,6-Diphenylpyrimidin-2-amine (unsubstituted analog): No reported P2X3 activity; primary mechanism is Aurora kinase A inhibition [1]. |
| Quantified Difference | Qualitative change in mechanism of action (from kinase inhibition to receptor antagonism). |
| Conditions | Human P2X3 receptor expressed in rat C6-BU-1 cells [2]. |
Why This Matters
Procurement for pain or purinergic signaling research requires a compound with a defined, distinct mechanism of action; this data confirms 4,6-bis(3-chlorophenyl)pyrimidin-2-amine is a validated P2X3 antagonist, unlike its unsubstituted analog.
- [1] Lee, Y., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. DARU Journal of Pharmaceutical Sciences. View Source
- [2] BindingDB. (2026). BDBM50563052 (CHEMBL4748113) - 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine. Retrieved April 17, 2026. View Source
